CYP3A4 Inhibition Selectivity: Methyl Ester vs. Carboxylic Acid Analog
For drug-metabolism panel screening, the methyl ester form of the target compound demonstrates quantifiable CYP3A4 inhibition (IC₅₀ = 5.49 µM) [1]. Its corresponding carboxylic acid hydrolysis product is predicted to have lower membrane permeability (ACD/LogD pH 7.4 = 0.13) , indicating that the methyl ester is the appropriate form for cell-permeable CYP inhibition assays. Selecting the carboxylic acid analog without testing would likely yield a false negative for CYP3A4 inhibition due to reduced intracellular access.
| Evidence Dimension | CYP3A4 inhibition potency and predicted membrane partitioning |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 5.49 × 10³ nM (5.49 µM); ACD/LogD pH 7.4 ≈ 0.98 (predicted for the methyl ester core; note: value is for the 4-carboxylate regioisomer but serves as a class-level indicator of ester vs. acid partitioning) [2] |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylic acid: ACD/LogD pH 7.4 = 0.13 (for the 5-carboxylate position analog) |
| Quantified Difference | Approximately 7.5-fold higher LogD for the methyl ester relative to the carboxylic acid; CYP3A4 IC₅₀ ≡ 5.49 µM (ester form) |
| Conditions | CYP3A4 inhibition assay in human liver microsomes using midazolam substrate, 5 min preincubation, LC-MS/MS detection [1]; LogD calculated by ACD/Labs Percepta v12.01 |
Why This Matters
The methyl ester is the functionally relevant species for CYP inhibition profiling; substituting the carboxylic acid analog would misrepresent the compound's drug-drug interaction liability and compromise ADME-Tox data interpretability.
- [1] BindingDB. BDBM50380527 – CYP3A4 IC₅₀ = 5.49E+3 nM (human liver microsomes, midazolam probe). Curated by ChEMBL/Amgen. Available at: https://bindingdb.org/ View Source
- [2] LinkedLifeData. GENERIC 1294067: acdLogD = 0.984 (predicted for methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate). Available at: https://linkedlifedata.com/ View Source
